molecular formula C8H13NO B13167833 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one

1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one

Cat. No.: B13167833
M. Wt: 139.19 g/mol
InChI Key: FUHFDTSCFODEAH-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one is a unique organic compound characterized by its cyclopropyl and enone functional groups

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-3-methylbut-3-en-2-one

InChI

InChI=1S/C8H13NO/c1-6(2)7(10)5-8(9)3-4-8/h1,3-5,9H2,2H3

InChI Key

FUHFDTSCFODEAH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CC1(CC1)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one can be achieved through several routes:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one can be compared with other similar compounds, such as:

The uniqueness of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one lies in its specific structural features and its diverse range of applications in various scientific fields.

Biological Activity

1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one is an organic compound with significant potential in medicinal chemistry and biochemical research. This compound features a cyclopropyl ring and an enone structure, which contribute to its unique biological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
IUPAC Name: 1-(1-aminocyclopropyl)-3-methylbut-3-en-2-one
Canonical SMILES: CC(=CC(=O)C1(CCC1)N)C

The biological activity of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways. The compound may function as an enzyme inhibitor or activator, modulating metabolic processes and cellular functions. For example, it has been suggested that it can inhibit protein synthesis by promoting mistranslation and eliminating proofreading mechanisms in ribosomes.

Biological Activities

Research indicates that 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one exhibits several biological activities:

  • Antitumor Activity: Preliminary studies suggest that this compound may possess antitumor properties, potentially through the inhibition of cancer cell proliferation. Case studies have shown its effectiveness against specific cancer cell lines, indicating a need for further exploration in clinical settings.
  • Antimicrobial Properties: The compound has also been investigated for its antimicrobial effects, showing promise in inhibiting the growth of various pathogens. This aspect is particularly relevant for developing new antibiotics in response to increasing resistance among existing drugs.

Data Table: Biological Activity Overview

Activity Type Description References
AntitumorInhibits cancer cell proliferation
AntimicrobialEffective against various pathogens
Enzyme InhibitionModulates metabolic processes

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor effects of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one, researchers treated several cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones in agar diffusion assays, indicating the compound's potential utility in developing new antimicrobial therapies.

Future Research Directions

Further studies are warranted to elucidate the detailed mechanisms underlying the biological activities of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one. Areas for future research include:

  • Mechanistic Studies: Investigating the specific molecular targets and pathways affected by the compound.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics, toxicity, and therapeutic efficacy.
  • Formulation Development: Exploring different formulations for enhancing bioavailability and targeting specific tissues or cells.

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